molecular formula C20H22N2O4 B2588770 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(4-methoxyphenyl)ethanediamide CAS No. 1421508-60-2

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2588770
CAS No.: 1421508-60-2
M. Wt: 354.406
InChI Key: TZLTWYVTTMZCEW-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N’-(4-methoxyphenyl)ethanediamide is an organic compound that belongs to the class of amides This compound features a cyclopropyl group, a hydroxy group, and a phenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N’-(4-methoxyphenyl)ethanediamide can be achieved through a multi-step process:

    Formation of the cyclopropyl-phenylethyl intermediate: This step involves the reaction of cyclopropyl bromide with phenylacetic acid in the presence of a base such as sodium hydroxide to form 2-cyclopropyl-2-phenylethyl bromide.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a reagent like sodium borohydride to introduce the hydroxy group, forming 2-cyclopropyl-2-hydroxy-2-phenylethyl bromide.

    Amidation: The final step involves the reaction of the hydroxylated intermediate with 4-methoxyphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-(2-cyclopropyl-2-oxo-2-phenylethyl)-N’-(4-methoxyphenyl)ethanediamide.

    Reduction: Formation of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N’-(4-methoxyphenyl)ethanediamine.

    Substitution: Formation of various substituted ethanediamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N’-(4-methoxyphenyl)ethanediamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the hydroxy and methoxy groups suggests potential interactions with hydrogen-bonding sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N’-(4-chlorophenyl)ethanediamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N’-(4-nitrophenyl)ethanediamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N’-(4-methylphenyl)ethanediamide

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N’-(4-methoxyphenyl)ethanediamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of cyclopropyl, hydroxy, and phenyl groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-26-17-11-9-16(10-12-17)22-19(24)18(23)21-13-20(25,15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,25H,7-8,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLTWYVTTMZCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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